

# Early-Phase Clinical Trial Results for Ensartinib: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Ensartinib |
| Cat. No.:      | B612282    |

[Get Quote](#)

## Introduction

**Ensartinib** (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).<sup>[1]</sup> Early-phase clinical trials have been crucial in establishing its safety, pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and regulatory approval. This technical guide provides an in-depth summary of the key findings from the first-in-human Phase I/II clinical trial of **ensartinib**, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

## Mechanism of Action and Signaling Pathway

**Ensartinib** primarily functions by competitively inhibiting the ATP-binding site of the ALK tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein with constitutively active ALK kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, principally the PI3K/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation, **ensartinib** effectively halts these oncogenic signals, leading to reduced tumor cell growth and apoptosis.<sup>[2]</sup> Notably, **ensartinib** has demonstrated potency against a wide spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.<sup>[3]</sup> Beyond ALK, **ensartinib** also shows inhibitory activity against other tyrosine kinases such as ROS1, MET, ABL1, and EphA2.<sup>[2][4]</sup>

[Click to download full resolution via product page](#)**Figure 1: Ensartinib Mechanism of Action**

## Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human Phase I/II multicenter study (NCT01625234), which included a dose-escalation phase with patients having advanced solid tumors and a dose-expansion phase focused on patients with ALK-positive NSCLC.[\[1\]](#)

**Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC (at doses  $\geq 200$  mg)**

| Patient Population                                                                | Number of Patients (evaluable) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
|-----------------------------------------------------------------------------------|--------------------------------|-------------------------------|-------------------------------------------------|
| Overall                                                                           | 60                             | 60%                           | 9.2                                             |
| ALK TKI-naïve                                                                     | Not Specified                  | 80%                           | 26.2                                            |
| Prior Crizotinib only                                                             | Not Specified                  | 69%                           | 9.0                                             |
| Intracranial Response<br>(patients with<br>measurable brain<br>metastases)        | Not Specified                  | 64%                           | Not Reported                                    |
| Data sourced from<br>Horn L, et al. Clin<br>Cancer Res. 2018. <a href="#">[1]</a> |                                |                               |                                                 |

**Table 2: Safety Profile of Ensartinib (All Treated Patients, N=97)**

| Adverse Event (Treatment-Related) | Any Grade | Grade 3-4                                                        |
|-----------------------------------|-----------|------------------------------------------------------------------|
| Rash                              | 56%       | Primarily rash and pruritus<br>(Overall Grade 3-4 toxicity: 23%) |
| Nausea                            | 36%       |                                                                  |
| Pruritus                          | 28%       |                                                                  |
| Vomiting                          | 26%       |                                                                  |
| Fatigue                           | 22%       |                                                                  |

Data sourced from Horn L, et al. Clin Cancer Res. 2018.[\[1\]](#)

**Table 3: Pharmacokinetic Parameters of Ensartinib**

| Parameter                                                                                                                                              | Value             | Condition                                                                                   |
|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|---------------------------------------------------------------------------------------------|
| Recommended Phase II Dose (RP2D)                                                                                                                       | 225 mg once daily | Determined based on rash frequency at 250 mg without improved activity. <a href="#">[1]</a> |
| Mean Cmax                                                                                                                                              | 185 ng/mL         | Following a single 200 mg oral dose in healthy subjects. <a href="#">[5]</a>                |
| Median Tmax                                                                                                                                            | 3.25 hours        | Following a single 200 mg oral dose in healthy subjects. <a href="#">[5]</a>                |
| Mean AUC <sub>0-∞</sub>                                                                                                                                | 3827 h*ng/mL      | Following a single 200 mg oral dose in healthy subjects. <a href="#">[5]</a>                |
| Mean T <sub>1/2</sub> (half-life)                                                                                                                      | 18.3 hours        | Following a single 200 mg oral dose in healthy subjects. <a href="#">[5]</a>                |
| Data for Cmax, Tmax, AUC, and T <sub>1/2</sub> are from a study in healthy subjects, which provides a baseline for the drug's pharmacokinetic profile. |                   |                                                                                             |
| <a href="#">[5]</a>                                                                                                                                    |                   |                                                                                             |

## Experimental Protocols

### Biochemical Kinase Activity and Selectivity Assays

- Provider: Biochemical assays were conducted by Reaction Biology Corporation.[\[6\]](#)
- Methodology: While specific proprietary details are not fully disclosed, Reaction Biology Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are considered the gold standard for directly measuring enzyme activity.[\[7\]](#)[\[8\]](#) These assays typically involve:
  - Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a substrate (protein or peptide), and ATP.[\[9\]](#)
  - Radiolabeling: ATP is radiolabeled, commonly with <sup>33</sup>P ([<sup>33</sup>P]-ATP).[\[9\]](#)

- Incubation: The kinase, substrate, and **ensartinib** (at various concentrations) are incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]
- Detection: After incubation, the radioactivity incorporated into the substrate is measured using a filter-binding method and scintillation counting.[9]
- Analysis: The inhibitory activity of **ensartinib** is determined by quantifying the reduction in substrate phosphorylation compared to a control without the inhibitor. This is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
- Panel: **Ensartinib** was tested against wild-type ALK and 17 ALK variants. It was also profiled against a broader panel of kinases to determine its selectivity.[1]

## Phase I/II Clinical Trial (NCT01625234) Design and Methodology

This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability, MTD, and RP2D of **ensartinib**, as well as its preliminary antitumor activity and pharmacokinetics.[6][10]

- Patient Eligibility:
  - Dose Escalation: Patients with advanced solid tumors.[6]
  - Dose Expansion: Patients with advanced ALK-positive NSCLC, confirmed by an FDA-approved test.[10]
  - General Criteria: Age  $\geq 18$  years, ECOG performance status of 0 or 1, and adequate organ function. Prior TKI therapies were permitted.[6]
- Study Design and Treatment: The study consisted of two main parts: a dose-escalation phase and a dose-expansion phase.[6]



[Click to download full resolution via product page](#)

**Figure 2: Phase I/II Clinical Trial Workflow**

- Dose Escalation:
  - An accelerated titration design was used initially, starting at 25 mg once daily. The dose was doubled in subsequent cohorts until a drug-related Grade  $\geq 2$  adverse event (AE) was observed.[6]
  - The design then switched to a standard 3+3 format to further escalate the dose and determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[6]
  - Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]
- Dose Expansion:
  - Once the RP2D was established at 225 mg once daily, additional patients with ALK-positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]
- Tumor Response Assessment:
  - Systemic disease was assessed by the investigator approximately every 8 weeks using imaging (CT and/or MRI).[6]
  - Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[6]
  - Brain imaging was required for patients with known or suspected brain metastases, and CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

## Pharmacokinetic Analysis

- Sample Collection: Blood samples were collected from patients at various time points after drug administration to determine the plasma concentration of **ensartinib** over time.[5]
- Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of **ensartinib** in human plasma.[11]
  - Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]

- Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column (50 × 2.0 mm, 5  $\mu$ m).[11]
- Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used to monitor the specific ion transitions for **ensartinib** (m/z 561.3 → 257.1) and an internal standard.[11]
- Parameter Calculation: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life), using non-compartmental analysis.[5]

## Conclusion

The early-phase clinical trials of **ensartinib** successfully established a favorable safety profile and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including those with brain metastases and those who had previously been treated with other ALK inhibitors.[1] The recommended Phase II dose was determined to be 225 mg once daily.[1] The robust data generated from these initial studies, supported by detailed preclinical and pharmacokinetic analyses, provided a strong foundation for the subsequent Phase III trials that have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary provides a comprehensive overview of the foundational data that has defined the clinical potential of **ensartinib**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 3. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 4. Ensartinib in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass balance, metabolic disposition, and pharmacokinetics of [14C]ensartinib, a novel potent anaplastic lymphoma kinase (ALK) inhibitor, in healthy subjects following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay in Summary\_ki [bdb99.ucsd.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Development of HPLC-MS/MS assay for quantitation of ensartinib in human plasma and its application to a pharmacokinetics study in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icm.unicancer.fr [icm.unicancer.fr]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Ensartinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612282#early-phase-clinical-trial-results-for-ensartinib]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)